molecular formula C8H9N5 B109242 2-Benzimidazolylguanidine CAS No. 5418-95-1

2-Benzimidazolylguanidine

Cat. No. B109242
CAS RN: 5418-95-1
M. Wt: 175.19 g/mol
InChI Key: JJWCTKUQWXYIIU-UHFFFAOYSA-N
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Description

2-Benzimidazolylguanidine, also known as 2-Guanidinobenzimidazole, is an aminoimidazole . It has a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol . It is used as a reagent in the synthesis of novel fused pyrimidines and imidazoles as potential analgesics .


Synthesis Analysis

One method for the preparation of compounds involving 2-Benzimidazolylguanidine is in the synthesis of neutral monoporphyrinate ytterbium (III) complexes .


Molecular Structure Analysis

The IUPAC name for 2-Benzimidazolylguanidine is 2-(1H-benzimidazol-2-yl)guanidine . The InChI string representation is InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H, (H5,9,10,11,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzimidazolylguanidine are not detailed in the search results, it is used as a reagent in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzimidazolylguanidine include a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol .

Scientific Research Applications

Na+/H+ Exchanger Inhibition and Cardioprotection

Benzimidazolylguanidines have been identified as effective Na+/H+ exchanger inhibitors. These compounds, specifically benzimidazol-2-yl or benzimidazol-2-ylthiomethyl benzoylguanidines, have demonstrated concentration-dependent inhibition of NHE1-mediated platelet swelling. Furthermore, they exhibit substantial cardioprotective effects against myocardial ischemic-reperfusion injury. Notably, certain compounds in this series have shown higher potency than the standard drug cariporide in both in vivo and in vitro tests (Zhang et al., 2007).

Potential as Corrosion Inhibitors

Benzimidazole and its derivatives, including 2-benzimidazolylguanidine, have been the subject of theoretical studies exploring their potential as corrosion inhibitors. Using Density Functional Theory (DFT), researchers assessed various properties relevant to their potential action as corrosion inhibitors in both neutral and protonated forms. The theoretical results aligned well with experimental data, suggesting their viability in this application (Obot & Obi-Egbedi, 2010).

Synthesis and Biological Activity

Benzimidazolylguanidine has been used in the synthesis of various biologically active compounds. For instance, the synthesis of 1,3,5-triazino[1,2-a]benzimidazol-2-amines from 2-benzimidazolylguanidine has led to compounds that inhibit mammalian dihydrofolate reductase activity, indicating potential therapeutic applications. The prototropic tautomerism in the obtained dihydro analogs and the predominance of certain forms in DMSO solutions were also explored, highlighting the compound's chemical versatility (Dolzhenko & Chui, 2007).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of s-triazino[2,1-b][1,3]benzoxazoles, s-triazino[2,1-b][1,3]benzothiazoles, and s-triazino[1,2-a]benzimidazoles using 2-benzimidazolylguanidine has been demonstrated. This method allows for the efficient and rapid synthesis of these compounds, potentially streamlining the production process for these biologically active molecules (Dolzhenko, Chui & Dolzhenko, 2006).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCTKUQWXYIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32488-84-9 (di-hydrochloride)
Record name 2-Benzimidazolylguanidine
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DSSTOX Substance ID

DTXSID6063858
Record name 1-(Benzimidazol-2-yl)guanidine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Guanidinobenzimidazole

CAS RN

5418-95-1
Record name 2-Guanidinobenzimidazole
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Record name 2-Benzimidazolylguanidine
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Record name Guanidine, N-1H-benzimidazol-2-yl-
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Record name 1-(Benzimidazol-2-yl)guanidine
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Record name 2-GUANIDINOBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AV Dolzhenko, WK Chui - Pharmaceutical Chemistry Journal, 2007 - Springer
… Several 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines were prepared via cyclization of 2-benzimidazolylguanidine with various reactants. The prototropic tautomerism in the …
Number of citations: 14 link.springer.com
AV Dolzhenko, WK Chui, AV Dolzhenko - 2005 - sciforum.net
… Reaction of 2-benzimidazolylguanidine (5) with phenyl isocyanate under microwave irradiation proceeded with the formation of 2-amino-4-oxo-3H-[1,3,5]triazino[1,2-a]benzimidazole (6…
Number of citations: 3 sciforum.net
H He, PS May, D Galipeau - Dalton Transactions, 2009 - pubs.rsc.org
A method for the preparation of neutral monoporphyrinate ytterbium(III) complexes [Yb(TPP)(L)(H2O)] from their precursor [Yb(TPP)(H2O)3]Cl is presented, where TPP is 5,10,15,20-…
Number of citations: 18 pubs.rsc.org
KS Rao, KN Rao, B Chavan… - Asian Journal of …, 2014 - indianjournals.com
… The known 2- benzimidazolylguanidine was synthesized from substituted o-phenylenediamine and cyano guanidin by following literature procedure. Compound was treating with tri …
Number of citations: 2 www.indianjournals.com
N Ramya - 2016 - repository-tnmgrmu.ac.in
INTRODUCTION: Tuberculosis is a major disease causing death every year 1.8 million worldwide and represents the leading cause of mortality resulting from a bacterial infection. …
Number of citations: 3 repository-tnmgrmu.ac.in
C Song, C Jiao, Q Jin, C Chen, Y Cai, Y Lin - Physiology and Molecular …, 2020 - Springer
Nitrogen-containing compounds especially alkaloids are important medicinal ingredients in caulis dendrobii plants. Using solid-phase extraction coupled with liquid chromatography …
Number of citations: 12 link.springer.com
AV Dolzhenko, WK Chui, AV Dolzhenko - Synthesis, 2006 - thieme-connect.com
… prepared via two different pathways - an aza-Wittig-type reaction mechanism starting from 2-aminobenzimidazole, [6] or carbonylation and ring closure of 2-benzimidazolylguanidine. [7-…
Number of citations: 23 www.thieme-connect.com
AJ Suresh, R Kalaiselvi, N Ramya, PR Surya - researchgate.net
DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ANTI-TUBERCULAR AGENTS TARGETING DECAPRENYL PHOSPHORYL RIBOSE D …
Number of citations: 0 www.researchgate.net
V Bulach, F Sguerra, MW Hosseini - Coordination Chemistry Reviews, 2012 - Elsevier
… Water molecules can also be replaced by ancillary anionic ligands L2 such as 8-hydroxyquinoline, 1-hydroxy-7-azabenzotriazole, 2-benzimidazolylguanidine, and …
Number of citations: 130 www.sciencedirect.com
DA Pensinger - 2019 - search.proquest.com
Bacterial pathogens require specific adaptations to survive and replicate in a host organism. There are many important bacterial pathogens that spend at least part of their infectious life …
Number of citations: 0 search.proquest.com

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